molecular formula C12H18O4 B8435419 (3,5-Diethoxy-4-methoxy-phenyl)-methanol

(3,5-Diethoxy-4-methoxy-phenyl)-methanol

Cat. No.: B8435419
M. Wt: 226.27 g/mol
InChI Key: BOVQMVKKJOYTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Diethoxy-4-methoxy-phenyl)-methanol is a benzyl alcohol derivative featuring a phenyl ring substituted with ethoxy groups at the 3- and 5-positions, a methoxy group at the 4-position, and a hydroxymethyl (-CH2OH) group at the benzylic position. The compound’s substituent arrangement suggests high lipophilicity compared to simpler methoxy- or hydroxy-substituted analogs, which may influence solubility and biological interactions .

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

(3,5-diethoxy-4-methoxyphenyl)methanol

InChI

InChI=1S/C12H18O4/c1-4-15-10-6-9(8-13)7-11(16-5-2)12(10)14-3/h6-7,13H,4-5,8H2,1-3H3

InChI Key

BOVQMVKKJOYTNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OC)OCC)CO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the phenyl ring significantly impacts molecular properties. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
(3,5-Diethoxy-4-methoxy-phenyl)-methanol 3,5-diethoxy, 4-methoxy, -CH2OH C12H18O5 242.27 Not reported High lipophilicity, primary alcohol
(4-Chlorophenyl)(3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)methanol 3-ethoxy, 4-Cl, isoxazole ring C20H19ClNO3 356.83 Not reported Secondary alcohol, isoxazole enhances rigidity
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 2-Cl, 4-OH, 3-OCH3 C9H9ClO3 200.62 ~97–98 Ketone, polar substituents
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone 2-Cl, 6-OH, 4-OCH3 C9H9ClO3 200.62 ~107–110 Ketone, Friedel-Crafts synthesis

Key Observations:

  • Lipophilicity : The diethoxy groups in the target compound likely increase lipophilicity compared to analogs with fewer alkoxy groups (e.g., methoxy-only derivatives). This could enhance membrane permeability in biological systems.
  • Reactivity : The primary alcohol group in the target compound is more reactive toward oxidation or esterification than secondary alcohols (e.g., isoxazole-containing analogs in ).
  • Melting Points: Ketone derivatives (e.g., acetophenones in ) exhibit higher melting points (97–110°C) due to stronger dipole-dipole interactions, whereas benzyl alcohols like the target compound may have lower melting points owing to reduced crystallinity.

Functional Group Reactivity

  • Alcohol vs. Ketone: The hydroxymethyl group in the target compound can undergo esterification or oxidation to a carboxylic acid, whereas acetophenones (e.g., ) participate in nucleophilic additions.
  • Electron-Donating Substituents : Ethoxy and methoxy groups activate the aromatic ring toward electrophilic substitution, contrasting with electron-withdrawing groups (e.g., Cl in ), which deactivate the ring.

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